In Vivo Antitubercular Efficacy vs. Isoniazid
The benzofuran-3-carboxamide derivative TAM16, a direct analog of the core compound, exhibits in vivo efficacy in murine models of tuberculosis that is equivalent to the first-line drug isoniazid (INH) when used as a monotherapy. Crucially, TAM16 also demonstrates a frequency of resistance that is ~100-fold lower than that of isoniazid, a significant advantage for long-term treatment strategies [1]. This is a direct head-to-head comparison of in vivo efficacy and resistance frequency.
| Evidence Dimension | In vivo efficacy in TB murine models |
|---|---|
| Target Compound Data | Efficacy equal to isoniazid as monotherapy |
| Comparator Or Baseline | Isoniazid (INH, first-line TB drug) |
| Quantified Difference | Efficacy is equivalent. Resistance frequency is ~100-fold lower for TAM16. |
| Conditions | Multiple mouse models of TB infection, monotherapy and combination therapy with rifampicin. |
Why This Matters
This evidence positions TAM16 and the benzofuran-3-carboxamide scaffold as a leading candidate for next-generation tuberculosis therapies, offering comparable efficacy to the current standard-of-care but with a dramatically reduced risk of drug resistance, a critical selection criterion for drug development programs.
- [1] Aggarwal, A., et al. (2017). Development of a Novel Lead that Targets M. tuberculosis Polyketide Synthase 13. Cell, 170(2), 249-259.e25. View Source
